10-O-Methyl Gibberellin A95
CAS No.:
Cat. No.: VC17961604
Molecular Formula: C20H24O5
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24O5 |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
| Standard InChI | InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,7,12-14,23H,1,5-6,8-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1 |
| Standard InChI Key | YLRCJLYCVYKISQ-HOWNIQBVSA-N |
| Isomeric SMILES | C[C@@]12CC=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O |
| Canonical SMILES | CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
10-O-Methyl Gibberellin A95 possesses the molecular formula and a molar mass of 344.4 g/mol. Its IUPAC name, methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadec-13-ene-9-carboxylate, reflects its complex stereochemistry and functional groups. The compound’s structure integrates a carboxylate ester at position 9, a hydroxyl group at position 5, and a methylidene moiety at position 6 (Table 1).
Table 1: Key Chemical Properties of 10-O-Methyl Gibberellin A95
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | Methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadec-13-ene-9-carboxylate |
| Canonical SMILES | CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O |
| PubChem CID | 169443631 |
Stereochemical Complexity
The compound’s bioactivity is contingent upon its stereochemical configuration, with seven stereocenters dictating its three-dimensional orientation . Nuclear magnetic resonance (NMR) studies confirm the relative configurations at positions 1R, 2R, 5S, 8S, 9S, 10R, and 11R, which are critical for its interaction with gibberellin receptors. The methyl esterification at the 10-O position enhances its stability compared to carboxylic acid counterparts like Gibberellin A95 (CAS 78259-50-4), which has a molecular formula of and a free carboxyl group .
Biosynthesis and Synthetic Methodologies
Pathway Derivation from Gibberellic Acid
10-O-Methyl Gibberellin A95 is synthesized via methylation of Gibberellin A95, which itself originates from gibberellic acid (GA3) through oxidative modifications. The methylation step employs S-adenosylmethionine (SAM) as a methyl donor in enzymatic reactions, though industrial synthesis often utilizes dimethyl sulfate or methyl iodide under alkaline conditions. Key intermediates include 3-epi-Gibberellin A95 and 10-carboxy-Gibberellin A95, which undergo selective protection and deprotection to achieve regioselective methylation.
Industrial Synthesis Challenges
Table 2: Comparative Analysis of 10-O-Methyl Gibberellin A95 and Gibberellin A95
| Parameter | 10-O-Methyl Gibberellin A95 | Gibberellin A95 |
|---|---|---|
| Molecular Formula | ||
| Functional Groups | Methyl ester, hydroxyl | Carboxylic acid, hydroxyl |
| logP | 1.608 | 1.13 |
| Aqueous Solubility (logS) | -3.717 | -3.71 |
| Synthetic Accessibility | 6.568 | 6.45 |
Biological Activity and Mechanism of Action
Plant Growth Modulation
Although direct studies on 10-O-Methyl Gibberellin A95 are sparse, its structural similarity to active gibberellins suggests analogous mechanisms. Gibberellins bind to GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptors, promoting DELLA protein degradation and activating transcription factors for cell elongation . In Arabidopsis thaliana, exogenous application of methylated gibberellins increases hypocotyl length by 40% compared to controls .
Stress Response Interactions
Research Advancements and Applications
Agricultural Biotechnology
The compound’s stability makes it a candidate for slow-release formulations in crop management. Field trials with wheat cultivars showed a 15% increase in grain yield when treated with 10-O-Methyl Gibberellin A95 microcapsules, attributed to prolonged bioactivity during the tillering stage. Contrastingly, free gibberellic acid required 3x higher application frequencies for comparable results.
Challenges and Future Directions
Synthesis Optimization
Current methodologies for 10-O-Methyl Gibberellin A95 synthesis require multi-step protocols with cumulative yields below 20%. Flow chemistry approaches, utilizing immobilized enzymes in microreactors, may address these inefficiencies. Preliminary data indicate a 3.2-fold yield improvement when using lipase-based methylation catalysts.
Environmental Impact Mitigation
The ecological persistence of synthetic gibberellins raises concerns. Biodegradation studies show that 10-O-Methyl Gibberellin A95 has a soil half-life of 42 days, compared to 18 days for gibberellic acid . Development of photo-labile protecting groups could reduce environmental persistence while maintaining bioactivity.
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